molecular formula C3HD3 B1172134 Antibiotic U-12,241 CAS No. 11056-12-5

Antibiotic U-12,241

Cat. No.: B1172134
CAS No.: 11056-12-5
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Description

Antibiotic U-12,241 is a bacterial-derived compound initially identified for its inhibitory effects on nucleic acid synthesis. It belongs to the anthracycline class of antibiotics, which are known for intercalating into DNA and disrupting replication and transcription processes. U-12,241 exhibits a unique dual mechanism: it preferentially inhibits RNA synthesis over DNA synthesis in both whole-cell and cell-free systems . Additionally, it uncouples oxidative phosphorylation in mitochondria, a property that distinguishes it from structurally similar compounds .

Properties

CAS No.

11056-12-5

Molecular Formula

C3HD3

Synonyms

Antibiotic U-12,241

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibiotic U-12,241 is often compared to nogalamycin and U-20,661, two anthracycline antibiotics with overlapping mechanisms but distinct biological effects. Below is a detailed analysis of their properties, supported by experimental

Table 1: Comparative Analysis of U-12,241, Nogalamycin, and U-20,661

Parameter U-12,241 Nogalamycin U-20,661
RNA vs. DNA Inhibition Stronger RNA inhibition (KB cells, bacterial/mammalian cell-free systems) Stronger RNA inhibition (KB cells) Equal inhibition of DNA/RNA in mammalian systems; 100× greater RNA polymerase sensitivity in E. coli
Mitochondrial Effect Significant uncoupling of oxidative phosphorylation No reported mitochondrial effects No reported mitochondrial effects
Enzyme Specificity Targets RNA polymerase in bacterial and mammalian systems Binds DNA, inhibiting RNA polymerase Preferentially inhibits E. coli RNA polymerase over DNA polymerase
Cellular Toxicity High (mitochondrial disruption) Moderate (DNA intercalation) Low (enzyme-specific action)

Key Findings:

Mechanistic Divergence: U-12,241 and nogalamycin share a preference for RNA synthesis inhibition but differ in secondary effects. U-12,241’s mitochondrial uncoupling activity is absent in nogalamycin, suggesting divergent molecular targets .

Therapeutic Implications: U-12,241’s mitochondrial toxicity limits its clinical utility but provides insights into metabolic side effects of anthracyclines.

Resistance Profiles: No direct resistance data are available for U-12,241. However, structural similarities to nogalamycin suggest possible cross-resistance mechanisms involving efflux pumps or target modification .

Q & A

Q. What are the primary mechanisms of action of Antibiotic U-12,241 in inhibiting nucleic acid synthesis?

this compound exhibits preferential inhibition of RNA synthesis over DNA synthesis in mammalian and bacterial systems. Comparative studies using KB cell cultures and cell-free systems (e.g., E. coli RNA polymerase) demonstrate its RNA-targeting activity. Researchers should design dose-response experiments to quantify inhibitory thresholds and compare results across cell types (e.g., prokaryotic vs. eukaryotic systems) to validate specificity .

Q. What experimental models are recommended for preliminary assessment of this compound’s bioactivity?

Standardized in vitro models include:

  • KB cell cultures for evaluating nucleic acid synthesis inhibition.
  • Rat liver mitochondria assays to assess oxidative phosphorylation uncoupling.
  • Bacterial cell-free systems (e.g., E. coli RNA/DNA polymerases) for mechanistic studies. Prioritize replication in independent laboratories to control for batch-specific variability .

Q. How should researchers address variability in reported IC₅₀ values across studies?

Variability may arise from differences in solvent choice (e.g., aqueous vs. organic solvents), incubation times, or cell line viability. To mitigate this:

  • Use standardized protocols (e.g., solvent volumes, temperature) from pharmacological studies.
  • Include positive controls (e.g., nogalamycin for RNA synthesis inhibition) to calibrate assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s inhibitory effects observed between cell-free systems and whole-cell models?

Discrepancies in RNA/DNA inhibition ratios may stem from differences in membrane permeability or intracellular metabolite interactions. Proposed methodologies:

  • Permeability assays : Compare drug uptake in intact cells vs. lysed systems.
  • Metabolomic profiling : Identify cofactors (e.g., ATP levels) influencing activity in whole-cell models. Cross-reference findings with structurally related antibiotics (e.g., U-20,661) to isolate mechanism-specific variables .

Q. What methodological considerations are critical when designing comparative studies between this compound and structurally related compounds (e.g., nogalamycin)?

  • Standardized conditions : Use identical solvent systems (e.g., dimethyl sulfoxide concentration), pH, and incubation periods.
  • Enzyme sensitivity assays : Test RNA/DNA polymerases from phylogenetically diverse sources (e.g., mammalian vs. bacterial).
  • Mitochondrial uncoupling controls : Include rotenone or oligomycin to differentiate U-12,241’s effects on oxidative phosphorylation .

Q. How can researchers optimize experimental protocols to replicate U-12,241’s mitochondrial uncoupling effects observed in rat liver mitochondria?

Key steps include:

  • Isolation purity : Verify mitochondrial integrity via electron microscopy or cytochrome c oxidase activity assays.
  • Respiratory control ratios : Measure oxygen consumption rates (e.g., using Clark-type electrodes) under ADP-stimulated and resting states.
  • Dose titration : Avoid supra-physiological concentrations that induce non-specific membrane disruption .

Data Analysis and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response data in U-12,241 studies?

Use non-linear regression models (e.g., log-inhibitor vs. response) to calculate IC₅₀ values. For comparative studies:

  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Q. How should researchers evaluate conflicting data on U-12,241’s RNA vs. DNA synthesis inhibition in peer-reviewed literature?

Conduct a systematic review with inclusion criteria focusing on:

  • Experimental design : Differentiate between whole-cell vs. cell-free systems.
  • Assay sensitivity : Prioritize studies using radiolabeled nucleotide incorporation over indirect methods.
  • Publication bias : Assess whether negative results are underreported .

Ethical and Methodological Rigor

Q. What ethical safeguards are necessary when extrapolating U-12,241’s in vitro findings to in vivo models?

  • Adhere to institutional animal care guidelines (e.g., 3Rs principles).
  • Validate cytotoxicity thresholds in primary cell lines before proceeding to live models.
  • Disclose funding sources (e.g., pharmaceutical vs. independent grants) to address conflict-of-interest concerns .

Q. How can researchers ensure reliability naire-based studies investigating clinician attitudes toward novel antibiotics like U-12,241?

  • Use semi-structured tools with Likert-scale items to quantify knowledge/attitude gaps.
  • Pilot-test questionnaires with interdisciplinary experts (e.g., microbiologists, pharmacologists) to improve validity.
  • Control for response bias by anonymizing data and restricting access to reference materials during surveys .

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